molecular formula C8H7NO3 B14486999 N-Formyl-4-hydroxybenzamide CAS No. 65599-16-8

N-Formyl-4-hydroxybenzamide

Cat. No.: B14486999
CAS No.: 65599-16-8
M. Wt: 165.15 g/mol
InChI Key: YFJMDGACSCLRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formyl-4-hydroxybenzamide is an organic compound characterized by the presence of a formyl group attached to the nitrogen atom and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-4-hydroxybenzamide typically involves the formylation of 4-hydroxybenzamide. One common method is the reaction of 4-hydroxybenzamide with formic acid or formic anhydride under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formylation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-Formyl-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-Formyl-4-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Formyl-4-hydroxybenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Hydroxybenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.

    N-Formylbenzamide: Lacks the hydroxyl group, reducing its potential for hydrogen bonding interactions.

Uniqueness: N-Formyl-4-hydroxybenzamide is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical reactivity and binding properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

65599-16-8

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

N-formyl-4-hydroxybenzamide

InChI

InChI=1S/C8H7NO3/c10-5-9-8(12)6-1-3-7(11)4-2-6/h1-5,11H,(H,9,10,12)

InChI Key

YFJMDGACSCLRLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.